molecular formula C13H8BrN3O2 B11486362 N-(2,1,3-benzoxadiazol-4-yl)-4-bromobenzamide

N-(2,1,3-benzoxadiazol-4-yl)-4-bromobenzamide

Cat. No.: B11486362
M. Wt: 318.12 g/mol
InChI Key: ZTPJIVJBAQRSBO-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)-4-bromobenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a benzoxadiazole ring fused with a bromobenzamide moiety, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-4-bromobenzamide typically involves the reaction of 4-bromobenzoic acid with 2,1,3-benzoxadiazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)-4-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-(2,1,3-benzoxadiazol-4-yl)-4-bromobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors and fluorescent probes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can form stable complexes with proteins, affecting their stability and interactions with other biomolecules.

Comparison with Similar Compounds

N-(2,1,3-benzoxadiazol-4-yl)-4-bromobenzamide can be compared with other benzoxadiazole derivatives, such as:

    N-(2,1,3-benzoxadiazol-4-yl)acetamide: Similar structure but with an acetamide group instead of a bromobenzamide moiety.

    7-nitro-2,1,3-benzoxadiazole derivatives: Known for their fluorescence properties and used in various imaging applications.

Properties

Molecular Formula

C13H8BrN3O2

Molecular Weight

318.12 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-4-bromobenzamide

InChI

InChI=1S/C13H8BrN3O2/c14-9-6-4-8(5-7-9)13(18)15-10-2-1-3-11-12(10)17-19-16-11/h1-7H,(H,15,18)

InChI Key

ZTPJIVJBAQRSBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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